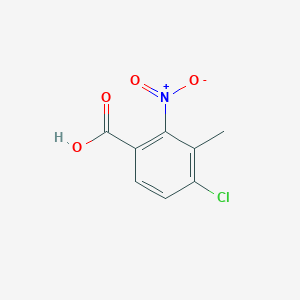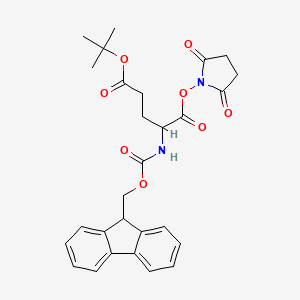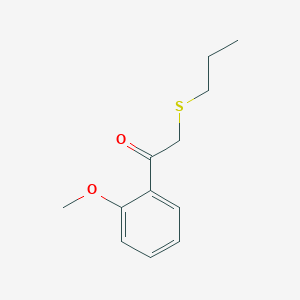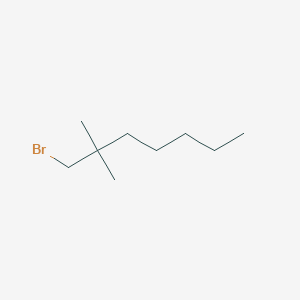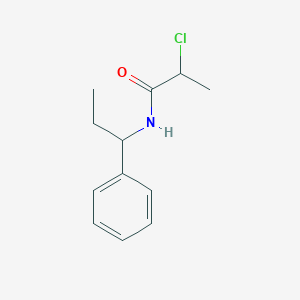
2-chloro-N-(1-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylpropyl)propanamide typically involves the reaction of 2-chloropropionyl chloride with 1-phenylpropylamine. The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions typically produce alcohols.
科学的研究の応用
2-chloro-N-(1-phenylpropyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used as a drug.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
類似化合物との比較
Similar Compounds
Uniqueness
2-chloro-N-(1-phenylpropyl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
2-chloro-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
InChIキー |
CVKAIMPVGIFOJU-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


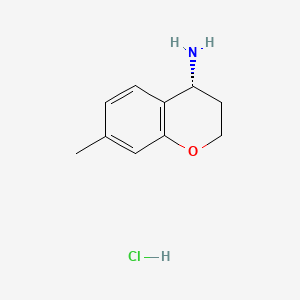
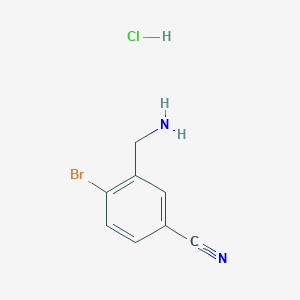
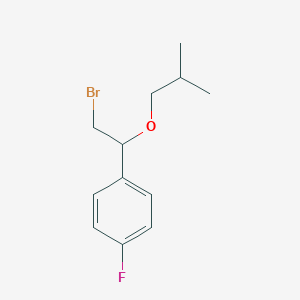


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
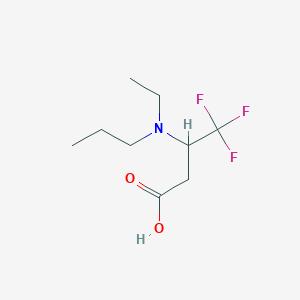
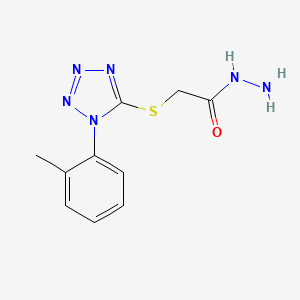
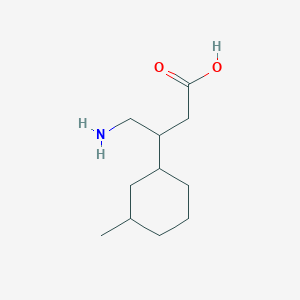
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
